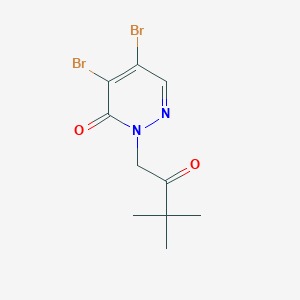

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Description

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family

Properties

IUPAC Name |

4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2N2O2/c1-10(2,3)7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLROGGDQNEWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4,5-Dichloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

- 4,5-Difluoro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

- 4,5-Diiodo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Uniqueness

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with molecular targets.

Biological Activity

4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (CAS No. 303987-65-7) is a synthetic compound belonging to the pyridazinone family. Its molecular formula is C10H12Br2N2O2, and it has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 352.02 g/mol

- IUPAC Name : 4,5-dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one

- Structure : The compound features a pyridazine ring substituted with bromine atoms and a dimethyl oxobutyl side chain.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the modulation of cell signaling pathways associated with cancer cell proliferation and apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes, which play a crucial role in the inflammatory response.

- Cell Signaling Modulation : It may alter the signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo substituents into the pyridazinone core, and how can 4,5-dibromo substitution be optimized?

- Methodology :

-

Friedel-Crafts Acylation : React succinic anhydride with substituted aromatic precursors to form γ-keto acids, followed by cyclization with hydrazine hydrate (e.g., as in 4,5-dihydro-6-aryl derivatives) .

-

Halogenation : Direct bromination using bromine/acetic acid mixtures under controlled temperatures (40–60°C) to achieve selective 4,5-dibromo substitution. Optimize stoichiometry (2.2–2.5 eq Br₂) to minimize over-bromination .

-

Purification : Recrystallize from methanol or ethanol to remove unreacted bromine and byproducts, achieving >95% purity .

- Key Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 40–60°C | |

| Bromine Equiv. | 2.2–2.5 eq | |

| Reaction Time | 6–8 hours |

Q. What spectroscopic techniques are recommended for structural confirmation of 4,5-dihalo-pyridazinones?

- 1H/13C NMR : Identify substituent patterns (e.g., bromine deshields adjacent protons, δ 7.8–8.2 ppm for aromatic protons) .

- X-ray Crystallography : Resolve steric effects of bulky groups (e.g., 3,3-dimethyl-2-oxobutyl) and confirm dihedral angles between pyridazinone and substituents .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts contribute 8–12% to crystal packing) .

Q. How should researchers assess the cardiotonic activity of pyridazinone derivatives in vitro?

- Protocol :

Isolated Rabbit Heart Model : Measure left ventricular pressure (LVP) and contractility (dP/dt) at 10⁻⁶–10⁻⁴ M concentrations .

Positive Controls : Compare to digoxin or levosimendan .

Dose-Response Curves : Calculate EC₅₀ values; compounds with EC₅₀ < 1 μM are considered potent .

- Example Data :

| Compound | EC₅₀ (μM) | Activity vs. Digoxin | Reference |

|---|---|---|---|

| Derivative 22 | 0.45 | 2.1× higher | |

| Derivative 25 | 0.78 | Comparable |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the 3,3-dimethyl-2-oxobutyl group on biological activity?

- Design :

- Synthesize analogs with varying alkyl/aryl groups at position 2 (e.g., methyl, benzyl, tert-butyl).

- Test in vitro cardiotonic (rabbit heart) and antiplatelet (ADP-induced aggregation) assays .

- Findings :

- Bulky groups (e.g., 3,3-dimethyl-2-oxobutyl) enhance phosphodiesterase III inhibition but reduce solubility. LogP >3.5 correlates with reduced bioavailability .

- SAR Table :

| Substituent (Position 2) | Cardiotonic EC₅₀ (μM) | Antiplatelet IC₅₀ (μM) |

|---|---|---|

| Methyl | 1.2 | 45 |

| 3,3-Dimethyl-2-oxobutyl | 0.6 | 28 |

| Benzyl | 0.9 | 32 |

Q. How can contradictory pharmacological data (e.g., inotropic efficacy) be systematically resolved?

- Approach :

Assay Standardization : Ensure consistent oxygen tension (95% O₂/5% CO₂) and temperature (37°C) in isolated heart models .

Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated), which may cause false-negative results .

Cross-Species Validation : Compare rodent and non-rodent models to account for species-specific PDE III isoform expression .

Q. What strategies mitigate steric hindrance during N-2 alkylation of pyridazinones with bulky substituents?

- Solutions :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to enhance reaction rates .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours conventional) and improve yields by 15–20% .

- Protecting Groups : Temporarily protect reactive sites (e.g., bromines) with acetyl groups to prevent side reactions .

Q. How can computational models predict the binding affinity of 4,5-dibromo-pyridazinones to cardiac PDE III?

- Methods :

- Molecular Docking (AutoDock Vina) : Simulate interactions with PDE III’s catalytic domain (PDB: 1SO2). Key residues: Gln817, His840 .

- QSAR Modeling : Correlate substituent hydrophobicity (π) and steric parameters (Es) with IC₅₀ values from enzymatic assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.